Decarboxylation Free Energy Barrier: 6-Nitro Exhibits the Highest Thermal Stability in the Indole-3-carboxylic Acid Series
The computed free energy barrier (ΔG‡₂₉₈) for the decarboxylation of 6-nitro-1H-indole-3-carboxylic acid is 25.1 kcal mol⁻¹, which is 3.0 kcal mol⁻¹ higher than that of the unsubstituted 5-H analog (22.1 kcal mol⁻¹) and 4.6 kcal mol⁻¹ higher than the 6-amino derivative (20.5 kcal mol⁻¹) [1]. This consistent decrease along the series 6-nitro → 5-H → 6-amino reflects the diminishing electron‑withdrawing character of the substituent [1].
| Evidence Dimension | Free energy barrier for decarboxylation (ΔG‡₂₉₈) |
|---|---|
| Target Compound Data | 25.1 kcal mol⁻¹ |
| Comparator Or Baseline | 5-H (unsubstituted): 22.1 kcal mol⁻¹; 6-amino: 20.5 kcal mol⁻¹ |
| Quantified Difference | +3.0 kcal mol⁻¹ vs 5-H; +4.6 kcal mol⁻¹ vs 6-amino |
| Conditions | Computed at the ωB97XD/6-311+G(d,p)/SCRF=water level; base-catalysed decarboxylation of indole-3-carboxylates [1] |
Why This Matters
The higher barrier makes 6-nitro-1H-indole-3-carboxylic acid more resistant to thermal decarboxylation, an important consideration for reactions requiring elevated temperatures or prolonged heating.
- [1] Rzepa, H. S. (2016). Kinetic isotope effect models as a function of ring substituent for indole-3-carboxylic acids and indolin-2-ones. Henry Rzepa's Blog. Retrieved from https://www.ch.imperial.ac.uk/rzepa/blog/?p=15505 View Source
